molecular formula C15H13Cl2NO3 B5750908 2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide

2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B5750908
M. Wt: 326.2 g/mol
InChI Key: CEJBKPOBDUSJOX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been studied extensively for its effects on metabolism, endurance, and muscle growth.

Mechanism of Action

2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that plays a critical role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic health.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance by increasing the number of mitochondria and oxidative capacity in skeletal muscle. It has also been shown to improve lipid and glucose metabolism by increasing fatty acid oxidation and glucose uptake in adipose tissue and skeletal muscle.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide in lab experiments include its selective activation of PPARδ, its ability to improve metabolic health, and its potential application in the treatment of metabolic disorders. However, its limitations include its potential for toxicity and its lack of long-term safety data.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide. Further research is needed to determine its long-term safety and potential for toxicity. Additionally, its potential application in the treatment of metabolic disorders such as obesity and type 2 diabetes warrants further investigation. Furthermore, the potential for this compound to improve exercise performance and muscle growth suggests that it may have potential applications in sports medicine and rehabilitation.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide involves the condensation of 2,4-dimethoxybenzaldehyde with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid.

Scientific Research Applications

2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential application in various fields. It has been shown to have a significant impact on metabolism, endurance, and muscle growth, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Properties

IUPAC Name

2,5-dichloro-N-(2,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJBKPOBDUSJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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